molecular formula C26H17Br2N3O2 B11548556 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate CAS No. 339240-95-8

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate

Cat. No.: B11548556
CAS No.: 339240-95-8
M. Wt: 563.2 g/mol
InChI Key: UBCCWDGGTRKEEO-UHFFFAOYSA-N
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Description

This compound is a brominated aromatic ester featuring azo (-N=N-) and imine (-C=N-) functional groups. The 2,6-dibromo substitution on the phenyl ring introduces steric bulk and electron-withdrawing effects, while the benzoate ester and azo-imine linker contribute to extended π-conjugation. Such structural attributes make it a candidate for applications in optoelectronics, liquid crystals, or as a ligand in coordination chemistry .

Properties

CAS No.

339240-95-8

Molecular Formula

C26H17Br2N3O2

Molecular Weight

563.2 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C26H17Br2N3O2/c27-23-15-18(16-24(28)25(23)33-26(32)19-7-3-1-4-8-19)17-29-20-11-13-22(14-12-20)31-30-21-9-5-2-6-10-21/h1-17H

InChI Key

UBCCWDGGTRKEEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the bromination of phenol derivatives, followed by the formation of azo compounds through diazotization and coupling reactions. The final step involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and azo groups play a crucial role in its reactivity and biological activity. For instance, the azo groups can undergo reduction to form amines, which may interact with cellular components and disrupt biological processes .

Comparison with Similar Compounds

Azo-Azomethine Derivatives

Compounds such as 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate () share the azo-imine backbone but differ in substituents. Key distinctions include:

  • Substituent Effects : The target compound’s 2,6-dibromo groups enhance thermal stability and reduce solubility in polar solvents compared to derivatives with electron-donating groups (e.g., -OCH₃ or -CH₃) .
  • Conjugation : Bromine’s electron-withdrawing nature may redshift UV-Vis absorption maxima relative to chloro- or nitro-substituted analogs, as seen in azo-azomethine dyes .

Table 1: Substituent Impact on Properties

Compound Substituents Key Properties
Target compound 2,6-Br High thermal stability
4-[[[4-(4′-Cl-phenylazo)phenyl]imino]methyl]phenyl-2-propenoate 4′-Cl Moderate solubility in DMSO
(E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl benzoate (A6) 3-OCH₃, 4-OCH₃ Liquid crystalline behavior

Benzoate Ester Derivatives

Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate () share the benzoate core but lack azo-imine linkages. Differences include:

  • Electronic Effects : The target compound’s azo-imine system enables stronger intramolecular charge transfer (ICT), whereas pyridazine/isoxazole substituents in favor hydrogen bonding or π-π stacking .
  • Applications : Brominated analogs are more suited for flame-retardant materials, while heterocyclic benzoates (e.g., I-6373) show bioactivity .

Metal-Coordinated Azo Complexes

Azo alkynylplatinum(II) complexes () incorporate transition metals, enabling catalytic or luminescent properties. By contrast, the target compound’s lack of metal coordination limits its utility in catalysis but preserves flexibility for photophysical tuning .

Spectroscopic and Analytical Insights

  • IR Spectroscopy : The target compound’s imine (C=N, ~1600–1650 cm⁻¹) and azo (N=N, ~1400–1500 cm⁻¹) stretches align with SSC-2 (), but bromine’s mass effect may broaden these peaks .
  • NMR: The 2,6-dibromo substitution splits aromatic proton signals into distinct doublets (δ 7.5–8.5 ppm), unlike monosubstituted analogs (e.g., A6 in ) .

Biological Activity

2,6-Dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dibromo-substituted phenyl group linked to a benzoate moiety through an imine connection. The presence of the phenyldiazenyl group enhances its electronic properties, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₃Br₂N₃O₂
Molecular Weight396.09 g/mol
IUPAC NameThis compound
CAS NumberNot yet assigned

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antioxidant Activity : The bromine atoms in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit significant antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, Schiff base ligands have shown significant cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF7) . The mechanism often involves inducing apoptosis through mitochondrial pathways or inhibiting cell cycle progression.

Antimicrobial Activity

Research indicates that compounds with similar structures possess noteworthy antibacterial and antifungal activities. For example, certain derivatives have been effective against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic functions.

Enzyme Inhibition

Studies on related Schiff bases have shown them to act as effective enzyme inhibitors. For instance, they have been tested against alkaline phosphatase and other enzymes relevant to disease processes . This inhibition can lead to therapeutic effects in conditions such as cancer and diabetes.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of related dibromo compounds on human cancer cell lines. Results demonstrated that these compounds significantly reduced cell viability at micromolar concentrations.
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of similar phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth.
  • Enzyme Inhibition Studies : Research examining the enzyme inhibition capabilities revealed that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism, suggesting a pathway for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate, and what key reaction parameters influence yield?

  • Methodological Answer : A stepwise synthesis is recommended. First, brominate the phenolic precursor to introduce dibromo substituents, followed by condensation of the diazenyl and iminomethyl groups. Key parameters include:

  • Temperature : Maintain 120–140°C during diazenyl coupling (similar to methods for azo-compound synthesis under nitrogen ).
  • Catalysts : Use sodium metabisulfite to facilitate imine formation .
  • Solvent : Dry DMF or toluene for moisture-sensitive steps .
    • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of aldehydes/amines to avoid side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer :

  • NMR : 1^1H NMR should show distinct aromatic proton splitting (e.g., para-substituted benzene at δ 7.2–8.1 ppm) and imine proton (δ ~8.3 ppm) .
  • IR : Confirm C=N (1630–1680 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolve E/Z isomerism of diazenyl and iminomethyl groups via single-crystal analysis .

Q. What are the common applications of this compound in materials science or coordination chemistry?

  • Methodological Answer :

  • Coordination Chemistry : Acts as a polydentate ligand due to N and O donor sites. For example, cobalt(II) complexes with similar ligands show distorted octahedral geometry .
  • Materials Science : The conjugated π-system and bromine substituents suggest potential in nonlinear optics or as a photoactive moiety .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties or reactivity of this compound?

  • Methodological Answer :

  • DFT Setup : Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Reactivity Insights : Simulate electrophilic attack sites via Mulliken charges; bromine atoms may direct further substitution .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine basis sets .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Calibration : Adjust computational parameters (e.g., solvent effects via PCM model) to match experimental conditions .
  • Isomerism : Verify E/Z configuration via NOESY (for spatial proximity) or X-ray .
  • Error Analysis : Re-examine purity (HPLC) and crystal quality (X-ray) to rule out experimental artifacts .

Q. What strategies optimize reaction conditions for introducing the diazenyl group during synthesis?

  • Methodological Answer :

  • Oxidative Coupling : Use NaNO2_2/HCl for diazotization, followed by coupling with aniline derivatives under nitrogen .
  • Kinetic Control : Lower temperatures (0–5°C) stabilize diazonium intermediates, reducing decomposition .
  • Workup : Precipitate product in cold ethanol to isolate pure azo-linkage .

Q. How does crystal packing revealed by X-ray diffraction influence physicochemical properties?

  • Methodological Answer :

  • Packing Analysis : Intermolecular π-π stacking (3.5–4.0 Å) enhances thermal stability .
  • Hydrogen Bonding : O–H···N interactions in the crystal lattice may affect solubility and melting point .

Q. What are the challenges in achieving high regioselectivity during bromination steps?

  • Methodological Answer :

  • Directing Groups : Use ester or imine groups to orient bromination at ortho/para positions .
  • Lewis Acids : FeBr3_3 or AlCl3_3 can enhance regioselectivity but may require strict stoichiometry to avoid over-bromination .

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